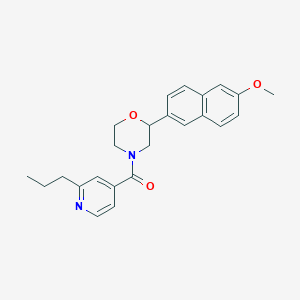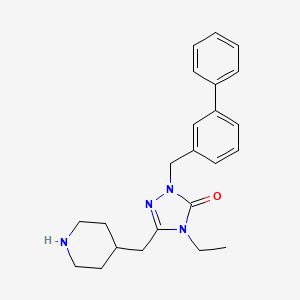
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, also known as PIM-1 kinase inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
作用機序
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor works by binding to the ATP-binding site of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including leukemia, lymphoma, prostate, and pancreatic cancer cells. In addition, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its specificity for 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, which reduces the potential for off-target effects. However, one limitation of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its low solubility, which can make it difficult to administer at high doses.
将来の方向性
For research on 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases beyond cancer.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, or 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor, is a small molecule compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, leading to apoptosis and inhibition of tumor growth. While there are advantages and limitations to using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments, future directions for research include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer therapies.
合成法
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine involves several steps. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, which is then converted to 2-(6-methoxy-2-naphthyl)acetyl chloride. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)acetyl chloride with 4-(2-aminopropyl)morpholine to form the final product.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been extensively studied for its potential use in cancer treatment. 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including leukemia, lymphoma, prostate, and pancreatic cancer. Inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
特性
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-propylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-21-14-20(9-10-25-21)24(27)26-11-12-29-23(16-26)19-6-5-18-15-22(28-2)8-7-17(18)13-19/h5-10,13-15,23H,3-4,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZCVWNQPZUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5395756.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5395762.png)
![2'-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B5395769.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)


![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5395802.png)
![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)
![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)
![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)